

Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib

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Compound of Interest

Compound Name: *Rizavasertib*

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Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of the molecular targets of **Rizavasertib** (also known as A-443654), extending beyond its well-characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this compound.

Rizavasertib is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA damage response pathway through the inhibition of ATR. However, comprehensive kinase profiling has revealed that **Rizavasertib** interacts with a broader range of kinases. Understanding these off-target interactions is crucial for a complete comprehension of its biological effects, potential therapeutic applications, and toxicological profile.

This guide summarizes the quantitative data on **Rizavasertib**'s kinase selectivity, details the experimental methodologies used for target identification, and visualizes the key signaling pathways of its molecular targets.

Quantitative Analysis of Rizavasertib's Kinase Selectivity

Rizavasertib has been profiled against extensive kinase panels to determine its selectivity. The primary method for this has been the KINOMEScan™ platform, a competitive binding assay.

The data reveals that besides its high affinity for ATR, **Rizavasertib** interacts with several other kinases, particularly from the AGC and CAMK families.

A significant screening of 220 purified kinases demonstrated that at a concentration of 1 μ M, **Rizavasertib** inhibited 47 kinases by more than 90%^[1]. Further data from the Harvard Medical School (HMS) LINCS project, using a KINOMEScan assay at a 10 μ M concentration, provides a broader view of its off-target profile^[2]^[3].

Below is a consolidated table of the most significant non-ATR molecular targets of **Rizavasertib**, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage of control indicates stronger binding of **Rizavasertib** to the kinase. The data is primarily sourced from a comprehensive kinase screen at 1 μ M and supplemented with data from the HMS LINCS KINOMEScan at 10 μ M for kinases not present in the former screen.

Target Kinase	Kinase Family	% Ctrl @ 1 μ M	% Ctrl @ 10 μ M	Primary Signaling Pathway(s)
AKT1	AGC	<10	0.1	PI3K/AKT/mTOR , Cell Survival, Proliferation
AKT2	AGC	<10	0.1	PI3K/AKT/mTOR , Glucose Metabolism
AKT3	AGC	<10	0.1	PI3K/AKT/mTOR , Neuronal Development
PRKACA (PKA)	AGC	<10	0.4	cAMP-dependent pathway, Metabolism, Transcription
PRKACB (PKA)	AGC	<10	0.3	cAMP-dependent pathway, Metabolism, Transcription
PRKACG (PKA)	AGC	<10	0.5	cAMP-dependent pathway, Metabolism, Transcription
ROCK1	AGC	<10	1.2	Rho-associated kinase signaling, Cytoskeleton, Cell Motility
ROCK2	AGC	<10	0.8	Rho-associated kinase signaling, Cytoskeleton, Cell Motility

PRKD1 (PKC μ)	CAMK	<10	0.2	DAG-PKC signaling, Cell Proliferation, Apoptosis
PRKD2 (PKC ν)	CAMK	<10	0.3	DAG-PKC signaling, Cell Proliferation, Apoptosis
PRKD3 (PKC ν)	CAMK	<10	0.4	DAG-PKC signaling, Cell Proliferation, Apoptosis
MAPKAPK2	CAMK	<10	2.5	p38 MAPK signaling, Stress Response, Inflammation
PDK1	AGC	<10	3.5	PI3K signaling, Activation of AKT and other AGC kinases
GSK3B	CMGC	<10	5.0	Wnt signaling, Glycogen Metabolism, Cell Fate
RPS6KA1 (RSK1)	AGC	<10	1.8	MAPK/ERK signaling, Cell Growth, Proliferation
RPS6KA3 (RSK2)	AGC	<10	2.1	MAPK/ERK signaling, Cell Growth, Proliferation

AURKA	Other	<10	8.0	Mitotic regulation, Centrosome function
AURKB	Other	<10	9.5	Mitotic regulation, Chromosome segregation
CHEK2	CAMK	Not in 1µM screen	1.5	DNA Damage Response, Cell Cycle Arrest
PLK1	Other	Not in 1µM screen	4.5	Mitotic regulation, Cytokinesis

Experimental Protocols

The primary experimental method for determining the off-target profile of **Rizavasertib** is the KINOMEScan™ competition binding assay.

KINOMEScan™ Competition Binding Assay

Principle: The KINOMEScan™ assay is a proprietary technology from Eurofins DiscoverX that quantitatively measures the binding of a test compound (**Rizavasertib**) to a large panel of human kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates stronger competition from the test compound.

Methodology:

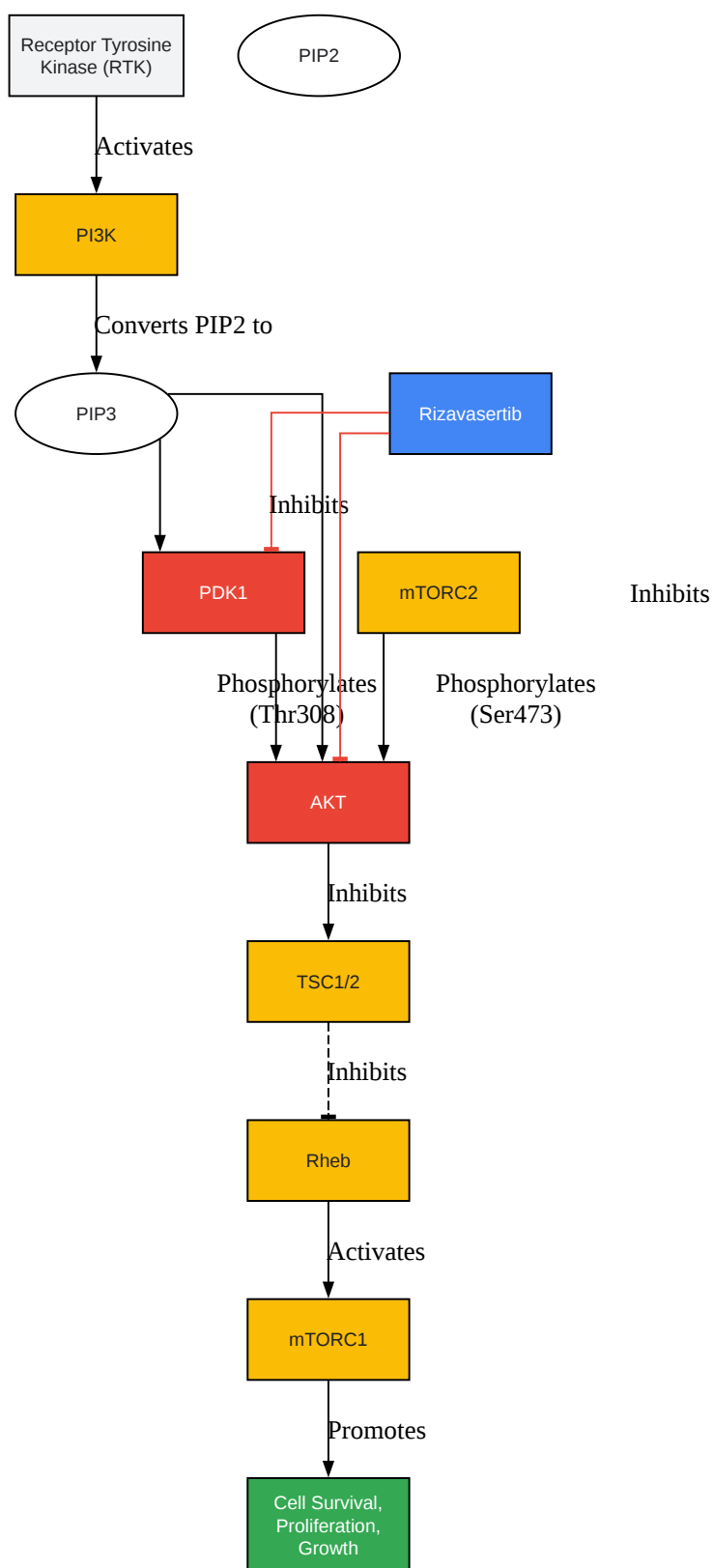
- Kinase Expression: Kinases are produced as fusions with a DNA tag.
- Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand bead, and the test compound (**Rizavasertib**).

- Competition: The kinase, immobilized ligand, and **Rizavasertib** (at a specified concentration, e.g., 1 μ M or 10 μ M) are incubated together to allow for binding to reach equilibrium.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated as follows: (Signal in the presence of **Rizavasertib** / Signal in the presence of DMSO vehicle control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger binding of **Rizavasertib** to the kinase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the off-targets of **Rizavasertib** and a generalized workflow for the KINOMEScan™ assay.

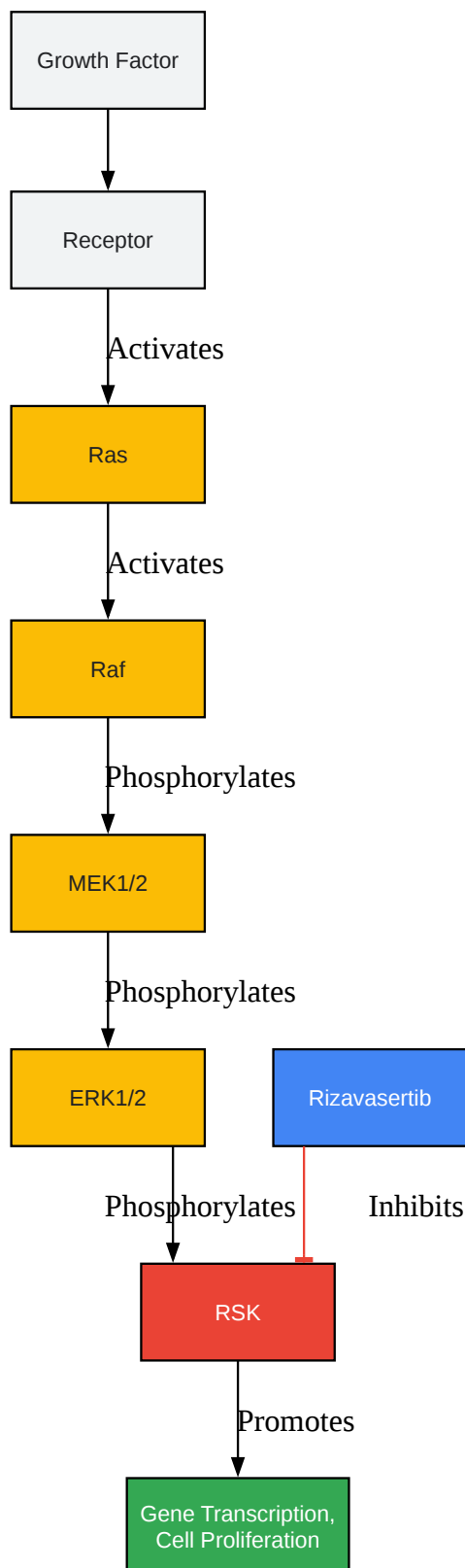
PI3K/AKT/mTOR Signaling Pathway



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Caption: PI3K/AKT/mTOR pathway with **Rizavasertib** inhibition points.

MAPK/ERK Signaling Pathway



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Caption: MAPK/ERK pathway showing **Rizavasertib**'s effect on RSK.

KINOMEScan™ Experimental Workflow



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Caption: Generalized workflow for the KINOMEScan™ assay.

Conclusion

While **Rizavasertib** is a potent inhibitor of ATR, this technical guide demonstrates its significant interactions with a range of other kinases, most notably within the AGC and CAMK families. The polypharmacology of **Rizavasertib**, particularly its potent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite of inhibiting multiple signaling nodes. This information is critical for the rational design of future clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing **Rizavasertib** for other therapeutic indications. Further investigation into the functional consequences of these off-target interactions is warranted to fully elucidate the mechanism of action of **Rizavasertib**.

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